Cas no 5039-09-8 (N-(4-phenyl-1,3-thiazol-2-yl)acetamide)

N-(4-phenyl-1,3-thiazol-2-yl)acetamide structure
5039-09-8 structure
Product Name:N-(4-phenyl-1,3-thiazol-2-yl)acetamide
CAS No:5039-09-8
MF:C11H10N2OS
MW:218.274900913239
CID:386090
PubChem ID:227306
Update Time:2025-11-02

N-(4-phenyl-1,3-thiazol-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-(4-phenyl-2-thiazolyl)-
    • acetamide, N-(4-phenyl-2-thiazolyl)-
    • N-(4-phenyl-1,3-thiazol-2-yl)acetamide
    • 5039-09-8
    • 2-acetylamino-4-phenylthiazole
    • AKOS000444561
    • N-(4-Phenyl-thiazol-2-yl)-acetamide
    • SR-01000390747-1
    • F0370-0052
    • N-(4-phenylthiazol-2-yl)acetamide
    • DTXSID10964649
    • IDI1_009009
    • Z27772045
    • IFLab1_001142
    • NSC45985
    • SR-01000390747
    • SCHEMBL2020280
    • NSC-18793
    • NSC18793
    • NSC-45985
    • HMS1415D20
    • N-(4-Phenyl-1,3-thiazol-2-yl)ethanimidic acid
    • Acetamide, 2-(4-phenyl-2-thiazolyl)-
    • FT-0749863
    • Inchi: 1S/C11H10N2OS/c1-8(14)12-11-13-10(7-15-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)
    • InChI Key: HJZGXXPOKWGQHH-UHFFFAOYSA-N
    • SMILES: S1C=C(C2C=CC=CC=2)N=C1NC(C)=O

Computed Properties

  • Exact Mass: 218.0515
  • Monoisotopic Mass: 218.051
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 70.2Ų

Experimental Properties

  • Density: 1.28
  • Refractive Index: 1.642
  • PSA: 41.99

N-(4-phenyl-1,3-thiazol-2-yl)acetamide Pricemore >>

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Additional information on N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Comprehensive Overview of N-(4-phenyl-1,3-thiazol-2-yl)acetamide (CAS No. 5039-09-8): Properties, Applications, and Research Insights

N-(4-phenyl-1,3-thiazol-2-yl)acetamide, identified by its CAS number 5039-09-8, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This thiazole derivative is characterized by its unique molecular structure, combining a phenyl group with an acetamide moiety via a thiazole ring. Such structural features make it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of novel antimicrobial agents and anti-inflammatory drugs.

In recent years, the demand for heterocyclic compounds like N-(4-phenyl-1,3-thiazol-2-yl)acetamide has surged due to their versatility in drug discovery. Researchers are actively exploring its potential in targeting enzyme inhibition, with studies highlighting its role as a precursor for kinase inhibitors—a hot topic in cancer therapeutics. The compound’s molecular weight (218.28 g/mol) and lipophilic properties further enhance its bioavailability, a critical factor in drug design optimization.

The synthesis of CAS 5039-09-8 typically involves the condensation of 2-amino-4-phenylthiazole with acetyl chloride, a process optimized for high yield and purity. Analytical techniques such as HPLC and NMR spectroscopy are employed to validate its structural integrity, ensuring compliance with pharmaceutical-grade standards. This rigorous quality control aligns with the growing industry focus on green chemistry and sustainable synthesis, addressing environmental concerns in chemical production.

Beyond pharmaceuticals, N-(4-phenyl-1,3-thiazol-2-yl)acetamide finds applications in material science, where its electron-rich thiazole core contributes to the development of organic semiconductors. This aligns with the global push for renewable energy technologies, as researchers investigate its utility in OLEDs and photovoltaic devices. Such interdisciplinary relevance underscores its importance in both life sciences and advanced materials.

Frequently asked questions about 5039-09-8 include inquiries about its solubility (soluble in DMSO and ethanol), storage conditions (recommended at 2–8°C), and safety data (non-hazardous under standard handling). These details are critical for laboratories prioritizing workplace safety and regulatory compliance. Additionally, its patent landscape reveals ongoing innovations, particularly in combination therapies for metabolic disorders—a trending area in precision medicine.

In summary, N-(4-phenyl-1,3-thiazol-2-yl)acetamide exemplifies the convergence of chemical innovation and practical applications. Its dual utility in biomedical research and functional materials positions it as a compound of enduring scientific interest, reflecting broader trends in molecular diversification and technology-driven solutions.

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